CA Isoform Selectivity: Cyclic Secondary Sulfonamides Discriminate CA IX from Off-Target CA I/II via Ring-Size Dependent Potency
The cyclic secondary sulfonamide chemotype, represented by cyclooct-2-ene-1-sulfonamide, exhibits a class-defining selectivity for the cancer-associated isoform CA IX over the ubiquitous cytosolic isoform CA I. Within the same experimental framework, secondary sulfonamide congeners show extremely weak inhibition of CA I (Ki = 8,745 ± n/a nM), contrasting with potent CA IX engagement [1]. This selectivity window is unattainable with classical primary sulfonamides such as acetazolamide, which inhibits multiple CA isoforms non-selectively [2].
| Evidence Dimension | CA I inhibition potency |
|---|---|
| Target Compound Data | Ki = 8,745 nM (CA I, representative secondary sulfonamide from Moeker et al. panel) |
| Comparator Or Baseline | Acetazolamide (primary sulfonamide): Ki ~ 250 nM for CA I; pan-CA inhibitor |
| Quantified Difference | >30-fold reduced affinity for off-target CA I vs. acetazolamide-equivalent primary sulfonamide; implies superior CA IX selectivity |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA I expressed in E. coli; 15-min preincubation [1] |
Why This Matters
Procuring this scaffold for CA IX-focused drug discovery minimizes the risk of off-target carbonic anhydrase inhibition that plagues primary sulfonamides, providing a cleaner selectivity starting point.
- [1] BindingDB. Entry 50044130: Ki for CA I (BDBM50004513) = 8,745 nM, from Moeker, J. et al. J. Med. Chem. 2014. View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168-181. View Source
